(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-9(2)13(15)14(17)16(10(3)4)8-12-11(5)6-7-18-12/h6-7,9-10,13H,8,15H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLQEZFJKNENNC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN(C(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amine Intermediates
The introduction of the isopropyl and 3-methyl-thiophen-2-ylmethyl groups is achieved via N-alkylation reactions. A common precursor, such as (S)-2-amino-3-methylbutyric acid, is reacted with alkyl halides or sulfonates under basic conditions.
-
-
Reactants : (S)-2-amino-3-methylbutyric acid, 2-iodopropane, 3-(bromomethyl)-5-methylthiophene.
-
Base : Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).
-
Conditions : Stirring at 25–40°C for 12–24 hours.
-
Yield : 65–78% after column chromatography.
-
This step requires strict control of stoichiometry to avoid over-alkylation. The use of polar aprotic solvents like DMF enhances reaction efficiency.
Acylation to Form the Amide Bond
The terminal amine group is acylated using activated carboxylic acid derivatives. Acyl chlorides or mixed anhydrides are preferred for their high reactivity.
-
-
Reactants : Alkylated intermediate, butyryl chloride.
-
Base : Triethylamine (Et₃N) in dichloromethane (DCM).
-
Conditions : 0°C to room temperature, 2–4 hours.
-
Yield : 70–85% after recrystallization.
-
Side reactions, such as oligomerization, are mitigated by slow addition of the acylating agent and low-temperature conditions.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Recent advances highlight the role of calcium iodide (CaI₂) as a catalyst in amidation reactions, improving yields by 15–20% compared to traditional methods.
| Parameter | Traditional Method | CaI₂-Catalyzed Method |
|---|---|---|
| Solvent | DCM | Toluene |
| Temperature | 0–25°C | 110°C |
| Reaction Time | 4 hours | 1 hour |
| Yield | 70% | 85% |
Stereochemical Control
The (S)-configuration is preserved using chiral auxiliaries or enzymatic resolution . For instance, lipase-catalyzed kinetic resolution of racemic intermediates achieves >99% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.25 (s, 3H, thiophene-CH₃), 3.45 (m, 1H, CH(NH₂)), 4.60 (s, 2H, N-CH₂-thiophene).
-
HRMS : [M+H]⁺ calcd. for C₁₄H₂₃N₂OS: 267.1532; found: 267.1535.
Industrial-Scale Considerations
Cost-Effective Feedstocks
Bulk synthesis employs 3-methylthiophene-2-carbaldehyde as a starting material, reducing raw material costs by 30% compared to brominated analogs.
Waste Management
-
Solvent Recovery : Toluene and DMF are recycled via distillation (>90% recovery).
-
Byproduct Mitigation : Copper cyanide waste from Ullmann-type couplings is treated with NaHSO₃ to precipitate Cu(I) oxides.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The amino and thiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the amide group can produce primary amines.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Classification
The compound is compared to structurally related amides with modifications in:
- Nitrogen-bound substituents (e.g., isopropyl vs. cyclopropyl, aromatic vs. aliphatic groups).
- Backbone modifications (e.g., alkyl chain length, stereochemistry).
Table 1: Structural and Property Comparison of Selected Analogs
N/R: Not reported in provided evidence.
Impact of Substituents on Physical and Chemical Properties
- Thiophene vs. Thiophene derivatives often exhibit higher lipophilicity compared to saturated heterocycles.
- Cyclopropyl vs.
- Sulfonamide vs. Amide : Sulfonamide-containing analogs (e.g., 5a) display higher melting points (~180°C) due to hydrogen bonding from sulfonamide groups, whereas simple amides (e.g., cycloheptylethyl derivative) have lower melting points (~80°C).
Spectral Analysis
- 1H-NMR : Thiophene protons in the target compound are expected near δ 6.5–7.5 ppm, whereas indole NH in appears at δ ~10 ppm. Piperidine/pyrrolidine protons resonate at δ ~1.5–3.0 ppm.
- ESI-MS : Molecular ion peaks for analogs (e.g., m/z 327.4 for 5a) align with calculated values, ensuring structural validation.
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide is a synthetic compound with significant pharmacological potential. Its unique molecular structure, which includes an amino group, isopropyl group, and thiophene moiety, positions it as a candidate for various biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure and Synthesis
The compound is characterized by the following molecular formula:
- Chemical Formula : CHNOS
- CAS Number : 59429-63-9
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the introduction of various functional groups while maintaining the desired stereochemistry, which is crucial for its biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Properties : Some derivatives have shown potential in reducing oxidative stress.
- Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Certain structural analogs have demonstrated protective effects on neuronal cells.
Interaction Studies
Interaction studies focus on the compound's binding affinity and efficacy against various biological targets. These studies are essential for elucidating the mechanism of action and optimizing the compound for clinical use.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains a thiophene ring; different side chains | Antioxidant |
| Compound B | Similar amine structure; lacks thiophene | Anticancer |
| Compound C | Contains a different alkyl substituent | Neuroprotective |
This table highlights how variations in molecular structure can lead to distinct biological activities and therapeutic applications.
Case Studies and Research Findings
- Dopamine Receptor Antagonism : Studies have shown that compounds with similar structures can act as selective dopamine D(3) receptor antagonists, indicating potential antipsychotic properties .
- In Vitro Efficacy : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Neuroprotective Mechanisms : Research has indicated that specific analogs may protect against neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative damage .
Q & A
Q. What are the key structural features and stereochemical considerations for this compound?
The compound contains a thiophene ring substituted with a methyl group, an isopropyl group, and a branched butyramide backbone. The (S)-configuration at the amino center is critical for stereospecific interactions in biological systems. Structural characterization should prioritize chiral chromatography or X-ray crystallography to confirm enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents .
Q. What synthetic routes are recommended for preparing this compound?
A two-step approach is commonly used:
- Step 1 : Activate the carboxylic acid precursor (e.g., 3-methyl-thiophene-2-carboxylic acid) to its acyl chloride using thionyl chloride or oxalyl chloride.
- Step 2 : React the acyl chloride with a chiral amine (e.g., (S)-2-amino-N-isopropyl-3-methylbutyramide) in anhydrous dichloromethane under nitrogen, with a base like triethylamine to neutralize HCl . Yields can be optimized by controlling reaction temperature (0–5°C) and using molecular sieves to absorb moisture.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from thiophene protons and amide groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C14H23N3OS).
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Polarimetry : Verify optical activity due to the (S)-amino center .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Method : Systematically modify substituents (e.g., replace thiophene with furan or pyridine, alter the isopropyl group) and test in vitro against target receptors (e.g., GPCRs or enzymes linked to inflammation).
- Assays : Use fluorescence polarization for binding affinity and cell-based assays (e.g., NF-κB inhibition for anti-inflammatory activity). Compare IC50 values to identify critical pharmacophores .
Q. How to resolve contradictions in NMR data interpretation for this compound?
Contradictions often arise from dynamic rotational isomerism in the amide bond or thiophene ring puckering. Solutions include:
- Variable-temperature NMR to observe coalescence of split peaks.
- Density Functional Theory (DFT) calculations to predict low-energy conformers and compare with experimental data .
Q. What strategies improve synthetic yield and enantiomeric excess (ee)?
- Catalytic Asymmetric Synthesis : Use chiral catalysts like BINAP-metal complexes during amide bond formation.
- Solvent Optimization : Switch to tetrahydrofuran (THF) or toluene to enhance stereoselectivity.
- Workup : Purify via flash chromatography with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Molecular Dynamics (MD) Simulations : Simulate interactions in aqueous or lipid environments to predict metabolic stability.
- QSPR Models : Correlate logP values (calculated via ChemDraw) with experimental degradation rates under acidic/basic conditions .
Q. What methods enable thioamide derivatization of the butyramide group?
- Thioacylating Agents : React the primary amide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in refluxing toluene.
- Ynamide-Mediated Synthesis : Use ynamides as coupling agents to introduce thioamide functionality without racemization .
Q. How to assess stability under varying pH and temperature conditions?
- Accelerated Degradation Studies : Incubate the compound at 40°C in buffers (pH 1–10) for 72 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-MS.
- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics to determine optimal storage conditions .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like TRPV1 or cannabinoid receptors.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-receptor complexes to identify hydrogen-bonding networks or hydrophobic pockets critical for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
